Citalopram alcohol
Description
Structural Framework and Stereoisomeric Forms of Citalopram (B1669093) in Chemical Research
The chemical structure of citalopram, with the formula C₂₀H₂₁FN₂O, is characterized by a central benzofuran (B130515) core. mdpi.com A key feature of its structure is a chiral center where a 4-fluorophenyl group and a dimethyl-3-aminopropyl group are attached. mdpi.comwikipedia.org Chirality means the molecule is non-superimposable on its mirror image, leading to the existence of two distinct stereoisomers, also known as enantiomers. bris.ac.ukdiva-portal.org
These enantiomers are designated as S-(+)-citalopram and R-(-)-citalopram. wikipedia.orgdiva-portal.org Citalopram is typically synthesized and marketed as a racemic mixture, which contains an equal 50:50 proportion of both the R- and S-enantiomers. wikipedia.orgdiva-portal.orgpsychopharmacologyinstitute.com Research has shown that the therapeutic activity of the compound resides almost entirely in the S-enantiomer, which is significantly more potent in its primary biological action. mdpi.combris.ac.uk This understanding led to the development of escitalopram (B1671245), which is the pure S-enantiomer. mdpi.compsychopharmacologyinstitute.com The R-enantiomer is considered pharmacologically inactive or may even slightly inhibit the effects of the S-enantiomer. bris.ac.uk
Table 1: Stereoisomers of Citalopram
| Feature | Description |
|---|---|
| Chiral Center | A carbon atom bonded to a 4-fluorophenyl group and a dimethyl-3-aminopropyl group. mdpi.comwikipedia.org |
| Enantiomers | Two mirror-image forms: S-(+)-citalopram and R-(-)-citalopram. wikipedia.orgbris.ac.uk |
| Racemic Citalopram | A 1:1 mixture of S-citalopram and R-citalopram. diva-portal.orgpsychopharmacologyinstitute.com |
| Active Enantiomer | The S-enantiomer (escitalopram) is responsible for the primary pharmacological effect. mdpi.combris.ac.uk |
Academic Rationale for Investigating Citalopram-Ethanol Interactions
The academic investigation into the interactions between citalopram and ethanol (B145695) (alcohol) is rooted in several scientific objectives. A primary driver for this research is the high comorbidity of depressive disorders and alcohol use disorders. nih.gov Understanding how these two substances interact is crucial from a chemical and pharmacological standpoint.
Research studies have been designed to explore several key areas:
Pharmacokinetic and Pharmacodynamic Interactions: Initial academic interest focused on whether ethanol alters the way the body processes citalopram (pharmacokinetics) or how citalopram affects the body (pharmacodynamics). However, studies have not demonstrated significant interactions in these areas. www.gov.uk Citalopram is metabolized in the liver by enzymes such as CYP2C19, CYP3A4, and CYP2D6. wikipedia.org Research into ethanol's influence on these metabolic pathways is a logical line of inquiry.
Effects on Alcohol Consumption: A significant body of research has investigated whether citalopram can influence alcohol consumption and craving. nih.govresearchgate.netnih.gov Studies have explored if the compound could decrease the desire to drink or the reinforcing effects of alcohol. nih.govresearchgate.net Some research indicated that citalopram could reduce alcohol intake and craving in certain individuals, particularly those with lower to moderate baseline alcohol consumption. nih.govnih.gov One study found that acute serotonin (B10506) reuptake inhibition via intravenous citalopram reduced cue-induced alcohol craving. nih.gov
Efficacy in Co-occurring Conditions: Given the frequent co-occurrence of depression and heavy drinking, clinical trials were justified to test antidepressants for alcohol use disorders. nih.gov However, the results of these trials have often been disappointing, with selective serotonin reuptake inhibitors (SSRIs) like citalopram generally appearing not to be effective in treating alcohol use or depressive symptoms among patients with alcohol use disorders. nih.govrecoveryanswers.org
Table 2: Research Findings on Citalopram-Ethanol Interactions
| Research Area | Findings |
|---|---|
| Pharmacokinetic/Pharmacodynamic | No significant interactions have been demonstrated in studies. www.gov.uk |
| Alcohol Consumption & Craving | Citalopram has been shown to decrease the desire, liking, and consumption of alcohol in some studies of alcohol-dependent individuals. nih.govresearchgate.net The effect may be more pronounced in drinkers with lower baseline consumption. nih.gov |
| Cue-Induced Craving | A single intravenous administration of citalopram was found to decrease cue-induced craving for alcohol. nih.gov |
| Treatment of Alcohol Use Disorder | Despite initial rationale, clinical trials have generally shown SSRIs like citalopram to be ineffective for treating alcohol use disorder. recoveryanswers.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H18FNO2 |
|---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-1-(4-hydroxybutyl)-3H-2-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C19H18FNO2/c20-17-6-4-16(5-7-17)19(9-1-2-10-22)18-8-3-14(12-21)11-15(18)13-23-19/h3-8,11,22H,1-2,9-10,13H2 |
InChI Key |
PWOQCUKWOSNQHT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)C#N)C(O1)(CCCCO)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Stereochemical Research of Citalopram
Enantioselective Synthesis and Resolution Techniques for Citalopram (B1669093)
The primary challenge in producing Escitalopram (B1671245) lies in controlling the stereochemistry at its single chiral center. nih.gov To this end, significant efforts have been directed towards enantioselective synthesis and the resolution of racemic intermediates.
Enzymatic methods offer a green and highly selective alternative to classical chemical resolutions. units.it Biocatalysis, particularly using lipases, has proven to be an excellent methodology for preparing single-isomer chiral drugs under mild reaction conditions. units.it
The enzymatic resolution of a key citalopram intermediate, 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxy-1-butyl]-3-(hydroxymethyl)-benzonitrile (a diol), has been extensively studied. units.itepa.govresearchgate.net This diol possesses a quaternary chiral center, and its resolution is a critical step in the synthesis of enantiomerically pure citalopram. epa.govresearchgate.net
Lipases, a class of hydrolases, are widely used for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. units.itacs.org In the case of the citalopram diol intermediate, lipase-catalyzed reactions occur efficiently at the primary hydroxyl group, while the enantioselectivity is controlled by the tertiary carbinyl center. acs.org Candida antarctica lipase (B570770) B (CAL-B), often immobilized as Novozym 435, has been identified as a particularly effective biocatalyst for this transformation. units.itepa.govresearchgate.net The lipase catalyzes the acetylation of the primary benzylic alcohol with high enantioselectivity. epa.govresearchgate.net Studies have investigated various lipases, acyl donors, and reaction conditions to optimize the resolution. units.itresearchgate.net The system of Novozym 435 as the catalyst, vinyl acetate (B1210297) as the acyl donor, and acetonitrile (B52724) as the solvent has been found to be highly effective. researchgate.netsioc-journal.cn
The optimal conditions for the enzymatic resolution of the citalopram diol intermediate have been determined through systematic studies. researchgate.netsioc-journal.cn
| Parameter | Optimal Condition |
| Catalyst | Candida antarctica lipase B (Novozym 435) |
| Acyl Donor | Vinyl Acetate |
| Solvent | Acetonitrile |
| Temperature | 30°C |
| Molar Ratio (Diol:Acyl Donor) | 1:5 |
| Lipase Concentration | 10 mg/mL |
| Rotation Speed | 200 r/min |
This remote kinetic resolution, where the enzymatic reaction at the primary alcohol is controlled by the distant chiral center, has been successfully achieved. nih.gov Thermodynamic analysis has shown that the enantioselectivity is significantly influenced by the choice of organic solvent, which affects the difference in activation free energy between the two enantiomers. nih.gov
A successful chemo-enzymatic method for synthesizing S-citalopram involves a combination of kinetic resolution, cyclic resolution, and stereoinversion. researchgate.netnih.govresearchgate.net This strategy addresses the relatively low selectivity that enzymes can exhibit towards tertiary alcohols. researchgate.netnih.gov The process begins with the lipase-catalyzed kinetic resolution of the racemic diol intermediate. researchgate.net The unwanted R-diol enantiomer, which is separated from the acylated S-enantiomer, is then subjected to a stereoinversion reaction. researchgate.netnih.gov This inversion of the chiral quaternary center converts the R-diol into the desired S-citalopram, achieving a high yield (98.0%) and enantiomeric excess (91.0% ee). researchgate.netnih.gov This chemo-enzymatic route represents a promising model for producing pharmaceuticals that contain chiral tertiary alcohol intermediates. nih.gov
Besides resolution techniques, direct asymmetric synthesis provides a more convergent route to enantiomerically pure citalopram. A key strategy involves the stereoselective synthesis of the chiral diol intermediate. google.com
A common method for preparing the racemic diol intermediate involves a one-pot, two-step Grignard reaction. nih.govacs.org The synthesis starts with 5-cyanophthalide (B15270), which first reacts with 4-fluorophenylmagnesium bromide. epo.org Subsequently, a second Grignard reagent, (3-(dimethylamino)propyl)magnesium chloride, is added in situ to form the citalopram diol. nih.govacs.orgepo.org
For the asymmetric synthesis, the resolution of the diol intermediate (II) is a pivotal step. google.com The separated enantiomers of the diol can then be stereoselectively cyclized to yield the corresponding enantiomers of citalopram. google.com The cyclization is typically achieved by treating the diol with a base. google.com This approach ensures that the stereochemical integrity of the chiral center is maintained during the conversion to the final product.
Enzymatic Resolution of Chiral Intermediates.
Lipase-Catalyzed Reactions for Stereoselective Conversion.
Characterization and Role of Key Synthetic Intermediates
The successful synthesis of citalopram relies heavily on the control and characterization of its intermediates. The diol intermediate is of particular importance due to its direct role in establishing the final product's stereochemistry.
The primary intermediate in many synthetic routes to citalopram is 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile, commonly referred to as citalopram diol or citadiol. researchgate.netepo.orgclearsynth.comsynzeal.com This compound is a critical chiral precursor whose enantiomeric composition directly determines the enantiomeric purity of the final citalopram product. researchgate.net
Citalopram diol is also recognized as a significant impurity in the final drug product, often designated as Escitalopram EP Impurity E or Escitalopram USP Related Compound A. clearsynth.comsynzeal.com Therefore, its characterization and control are essential for regulatory purposes. clearsynth.com Analytical methods are employed to monitor its presence and that of other related impurities, such as Citalopram Diol-Desfluoro Impurity, where the fluorine atom on the phenyl ring is absent. manasalifesciences.com
Application of Grignard Reagents in Citalopram Synthesis
The synthesis of citalopram often involves the use of Grignard reagents, which are crucial for forming the key carbon-carbon bonds in the molecule's structure. A common method involves a double Grignard reaction. nih.gov In this process, two different Grignard reagents are used sequentially. The first is typically 4-fluorophenylmagnesium bromide, and the second is (3-(dimethylamino)propyl)magnesium chloride. nih.gov
One synthetic route starts with 5-bromophthalide, which reacts with 4-fluorophenylmagnesium bromide to produce a benzophenone (B1666685) derivative. asianpubs.org This intermediate is then subjected to a second Grignard reaction. Another approach involves the reaction of 5-cyanophthalide with 4-fluorophenylmagnesium bromide and N,N-dimethylpropylmagnesium chloride in a "one-pot" synthesis to create a key intermediate, 4-(4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl) benzonitrile (B105546) hydrobromide. google.com
An alternative strategy begins with 1-(4'-fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane. This compound is converted into a Grignard reagent using activated magnesium. Subsequent reaction with formamide (B127407) produces an aldehyde intermediate, which is then converted to citalopram. This method is advantageous as it avoids the use of toxic cyanating agents like copper cyanide and achieves high yields under mild conditions.
The reaction conditions for Grignard reactions in citalopram synthesis are critical. The temperature is typically maintained between -25°C and 0°C. google.com Solvents such as tetrahydrofuran (B95107) (THF) are commonly used, sometimes in combination with non-polar co-solvents like toluene (B28343) or cyclohexane. google.comgoogle.com
| Starting Material | Grignard Reagents | Key Intermediates | Reported Advantages/Conditions | Reference |
|---|---|---|---|---|
| 5-bromophthalide | 4-fluorophenylmagnesium bromide | Benzophenone derivative | A foundational method for building the core structure. | asianpubs.org |
| 5-cyanophthalide | 4-fluorophenylmagnesium bromide, N,N-dimethylpropylmagnesium chloride | 4-(4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl) benzonitrile hydrobromide | "One-pot" synthesis, high yield and purity suitable for industrial production. | google.com |
| 1-(4'-fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane | Activated magnesium (to form Grignard reagent) | Aldehyde intermediate | Avoids toxic cyanating agents, yields of 75-80% in non-drastic conditions (20–65°C). |
Stereochemical Implications in Citalopram's Molecular and Biological Interactions
Citalopram is a chiral molecule and is administered as a racemic mixture, meaning it contains equal parts of two enantiomers: S-citalopram and R-citalopram. researchgate.net The stereochemistry of these enantiomers plays a significant role in their interaction with biological targets and their metabolic fate.
The therapeutic effect of citalopram is primarily attributed to its S-enantiomer (escitalopram), which is a potent inhibitor of the serotonin (B10506) transporter (SERT). researchgate.netresearchgate.net The S-enantiomer has a significantly higher affinity for SERT compared to the R-enantiomer. researchgate.netoup.com In vitro studies have shown that S-citalopram is approximately 30 to 40 times more potent than R-citalopram at inhibiting serotonin reuptake. researchgate.net The affinity of S-citalopram for SERT is about 35-fold higher than that of R-citalopram. pnas.orgpnas.org
Interestingly, the R-enantiomer is not merely inactive but can actually counteract the effects of the S-enantiomer. researchgate.netpharmgkb.org It has been suggested that R-citalopram can bind to an allosteric site on the serotonin transporter, which in turn reduces the binding affinity of the S-enantiomer at the primary binding site. researchgate.net This interaction may explain why escitalopram (pure S-enantiomer) can be more effective than an equivalent dose of racemic citalopram. researchgate.net
| Compound | SERT Ki (nM) | NET Ki (nM) | Reference |
|---|---|---|---|
| S-citalopram | 4 | 3,025 | pnas.orgpnas.org |
| R-citalopram | 136 | 1,516 | pnas.orgpnas.org |
| Racemic Citalopram | 4 | 1,414 | pnas.orgpnas.org |
The metabolism of citalopram is stereoselective, meaning the two enantiomers are processed differently by the body's enzymes. pharmgkb.org The primary metabolic pathway for citalopram is N-demethylation, which is carried out by cytochrome P450 (CYP) enzymes in the liver. mdpi.com
The major enzymes involved are CYP2C19, CYP3A4, and CYP2D6. pharmgkb.orgkarger.com Studies have shown that CYP2C19 and CYP3A4 are the main enzymes responsible for the first demethylation step, converting citalopram to desmethylcitalopram (B1219260). karger.com Both of these enzymes preferentially metabolize the S-enantiomer. karger.comcapes.gov.br CYP2D6 is also involved in this first step and favors the conversion of the S-enantiomer. karger.comcapes.gov.br
The subsequent N-demethylation of desmethylcitalopram to didesmethylcitalopram is primarily mediated by CYP2D6. pharmgkb.org Citalopram can also be metabolized to citalopram N-oxide, a reaction also exclusively carried out by CYP2D6. karger.com Another metabolic route is the deamination to a propionic acid derivative, which is catalyzed by monoamine oxidases (MAO-A and MAO-B). drugbank.com In vitro studies have shown that MAO-A preferentially catalyzes the formation of R-citalopram propionate, while MAO-B leads to the production of S-citalopram propionate. researchgate.net
Due to this stereoselective metabolism, the plasma concentrations of the R-enantiomer are often higher than those of the S-enantiomer after administration of the racemic mixture. mdpi.com The S-enantiomer and its metabolites are generally metabolized faster than their R-counterparts. jpp.krakow.pl
| Metabolic Step | Metabolite | Enzymes Involved | Enantiomeric Preference | Reference |
|---|---|---|---|---|
| First N-demethylation | Desmethylcitalopram | CYP2C19, CYP3A4, CYP2D6 | Preferential conversion of S-citalopram | pharmgkb.orgkarger.com |
| Second N-demethylation | Didesmethylcitalopram | CYP2D6 | - | pharmgkb.org |
| N-oxidation | Citalopram N-oxide | CYP2D6 | - | karger.com |
| Deamination | Citalopram propionic acid | MAO-A, MAO-B | MAO-A: R-enantiomer, MAO-B: S-enantiomer | drugbank.comresearchgate.net |
Degradation Product Research and Impurity Profiling of Citalopram
Investigation of Citalopram (B1669093) Degradation Pathways
Research into the degradation of citalopram has explored its behavior under photochemical, radiolytic, and various environmental stressors, revealing complex transformation mechanisms.
The photochemical degradation of citalopram in aquatic environments involves both direct and indirect photolysis. mdpi.comresearchgate.net Direct photolysis occurs when a citalopram molecule absorbs a photon, leading to an excited state and subsequent chemical reaction. nih.gov Computational studies using density functional theory (DFT) have shown that direct photodegradation can proceed through several reaction pathways, including the cleavage of C–C, C–F, and C–N bonds. nih.gov The cleavage of the C7–C16 bond was identified as the most probable pathway in direct photodegradation. nih.govresearchgate.net
Indirect photolysis, where citalopram reacts with photochemically generated reactive species, is a significant degradation process in natural waters. mdpi.comnih.govdntb.gov.ua The presence of natural water constituents like dissolved organic matter (DOM), nitrate (B79036), and bicarbonate accelerates the photodegradation of citalopram compared to pure water. mdpi.comresearchgate.netnih.gov These constituents generate reactive species such as hydroxyl radicals (·OH) and singlet oxygen (¹O₂). nih.gov The reaction between citalopram and ·OH radicals can occur via addition reactions or by the substitution of the fluorine atom. nih.govresearchgate.net Studies on escitalopram (B1671245), the S-enantiomer of citalopram, have also confirmed that nitrate concentration significantly enhances photodegradation kinetics. mdpi.com The half-life of citalopram under simulated sunlight was found to be significantly shorter in natural and synthetic humic waters (14-43 days and 24 days, respectively) compared to a pH 9 buffer solution (65 days), highlighting the role of photosensitization. nih.gov
Table 1: Kinetics of Citalopram Photolysis
| Condition | Matrix | Half-life (t₁/₂) | Kinetic Model | Reference |
|---|---|---|---|---|
| Natural Sunlight | WWTP Effluent | 23 h | Pseudo-first-order | mdpi.com |
| Natural Sunlight | Lake Water | - | - | mdpi.com |
| Natural Sunlight | MQ Water | 62 h | Pseudo-first-order | mdpi.com |
| Simulated Sunlight | pH 9 Buffer | 65 d | Pseudo-first-order | nih.gov |
| Simulated Sunlight | Synthetic Humic Water | 24 d | Pseudo-first-order | nih.gov |
| Simulated Sunlight | Natural Water 1 | 14 d | Pseudo-first-order | nih.gov |
| Simulated Sunlight | Natural Water 2 | 43 d | Pseudo-first-order | nih.gov |
| Simulated Sunlight | Ultrapure Water | 62.4 h | Pseudo-first-order | mdpi.com |
| Simulated Sunlight | Lake Water | 48.4 h | Pseudo-first-order | mdpi.com |
Gamma radiation has been shown to be an effective method for degrading citalopram in aqueous solutions. mdpi.comresearchgate.net The primary mechanism involves the reaction of citalopram with hydroxyl radicals (·OH) generated during the radiolysis of water. mdpi.com The decomposition process is most efficient under oxidative conditions. mdpi.com
Studies have demonstrated that at an initial concentration of 1 mg/L, citalopram can be almost completely degraded by a 100 Gy dose of gamma radiation. mdpi.com At higher concentrations (10 mg/L), a 200 Gy dose is required for near-complete removal. mdpi.com Interestingly, many of the radiolytic degradation products identified are consistent with those formed during photocatalytic and biodegradation processes, suggesting similar underlying oxidative reaction pathways. mdpi.com
Citalopram's stability is highly dependent on environmental factors such as pH, temperature, and the presence of oxidizing agents. Forced degradation studies have shown that citalopram is unstable under hydrolytic (both acidic and alkaline) and oxidative conditions. nih.govscielo.brnih.gov Degradation is particularly extensive in alkaline mediums. nih.govscholarsresearchlibrary.com For instance, at 85°C in 0.1 M NaOH, the drug almost completely degraded within 30 minutes. scielo.br Mild degradation is observed in acidic conditions. nih.gov
In its solid state, citalopram is relatively stable to heat and light. scielo.br However, in aqueous solutions, it shows varied stability. Under simulated sunlight, it is stable at pH 5 and 7 but undergoes moderate degradation at pH 9. nih.gov In dark control experiments, no significant degradation was observed over a 30-day period, indicating that hydrolysis without light is a slow process. nih.gov Thermal degradation studies on citalopram hydrobromide showed only minor degradation (0.15% after 48 hours) compared to degradation under hydrolytic and oxidative stress. scholarsresearchlibrary.com
Radiolytic Degradation Mechanisms.
Structural Elucidation of Citalopram Degradation Products
The identification and structural characterization of citalopram's degradation products are essential for a complete understanding of its transformation. Modern analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS), have been instrumental in this effort.
Several studies have led to the identification of previously unreported degradation products of citalopram.
A forced hydrolysis study identified a new impurity characterized as 3-hydroxycitalopram N-oxide . scielo.br
Biodegradation experiments using activated sludge revealed fourteen transformation products, eleven of which were reported for the first time. researchgate.net
During the photodegradation of escitalopram, a novel transformation product with an m/z of 261 was identified, along with two previously un-reported isomers at m/z 327 that formed in the presence of nitrate. mdpi.com
A variety of by-products have been identified from different degradation pathways, arising from reactions like N-demethylation, N-oxidation, nitrile hydrolysis, hydroxylation, and cleavage of the molecular structure.
Photodegradation : The primary photoproducts identified under simulated sunlight are N-desmethylcitalopram (a major product from N-demethylation) and citalopram N-oxide (a minor product from N-oxidation). nih.gov TiO₂-mediated photocatalysis generated at least eleven different transformation products. mdpi.com
Oxidative Degradation : Under oxidative stress (e.g., using H₂O₂), a major degradation product of escitalopram was identified as 1-{[3-dimethylamino(oxide)-propyl]-1-(4-fluro-phenyl)}-1,3-dihydro-isobenzofuran-5-carbonitrile . nih.gov
Hydrolysis : The major product from the hydrolysis of escitalopram is 1-(3-dimethylaminopropyl)-1-(4-fluoro-phenyl)-1,3-dihydroisobenzofuran-5-carboxylic acid , resulting from the hydrolysis of the nitrile group. nih.gov Under forced hydrolytic conditions, citalopram also forms citalopram carboxamide . scielo.br
Biodegradation : In activated sludge, citalopram undergoes transformations primarily through oxidative reactions. researchgate.net Confirmed by-products include N-desmethylcitalopram , citalopram amide , citalopram carboxylic acid , and 3-oxo-citalopram . researchgate.netcsic.esuoa.gr
Radiolysis : The by-products from gamma radiation are similar to those from other oxidative processes and include products of hydroxylation, N-oxidation, N-demethylation, and nitrile hydrolysis. mdpi.com
Table 2: Selected Degradation Products of Citalopram
| Degradation Product Name | Molecular Formula | [M+H]⁺ (m/z) | Formation Process | Reference |
|---|---|---|---|---|
| N-desmethylcitalopram | C₁₉H₂₁FN₂O | 311 | Photodegradation, Biodegradation | nih.govcsic.es |
| Citalopram N-oxide | C₂₀H₂₃FN₂O₂ | 341 | Photodegradation, Hydrolysis | nih.govscielo.br |
| Citalopram Carboxamide | C₂₀H₂₃FN₂O₂ | 343 | Hydrolysis, Biodegradation | scielo.brcsic.es |
| Citalopram Carboxylic Acid | C₂₀H₂₂FNO₃ | 357 | Hydrolysis, Biodegradation | nih.govcsic.es |
| 3-hydroxycitalopram N-oxide | - | - | Hydrolysis | scielo.br |
| 3-oxo-citalopram | C₂₀H₂₁FN₂O₂ | 339 | Biodegradation | csic.es |
| 1-{[3-dimethylamino(oxide)-propyl]-1-(4-fluro-phenyl)}-1,3-dihydro-isobenzofuran-5-carbonitrile | C₂₀H₂₃FN₂O₂ | 341 | Oxidation | nih.gov |
Identification of Novel Degradation Products.
Process-Related Impurities in Citalopram Synthesis
The synthesis of Citalopram, a selective serotonin (B10506) reuptake inhibitor, is a multi-step process that can lead to the formation of various process-related impurities. These impurities can originate from starting materials, intermediates, by-products of side reactions, or reagents used in the synthesis. justia.comgoogleapis.com The control and monitoring of these impurities are critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). ontosight.ai
Characterization of Impurity Profiles in Pharmaceutical Materials
The impurity profile of a drug substance is a detailed description of the identified and unidentified impurities present in the final product. justia.com Regulatory bodies, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), establish limits for acceptable levels of these impurities. ontosight.aisigmaaldrich.comvwr.com The characterization of these impurities is a crucial aspect of pharmaceutical analysis and quality control.
Various analytical techniques are employed to detect, isolate, and characterize impurities in Citalopram. High-performance liquid chromatography (HPLC) is a primary method for separating impurities. researchgate.netresearchgate.netmiami.edu For structural elucidation, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS are used to determine the molecular weight and fragmentation patterns of the impurities. researchgate.netmiami.edu Nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy provide detailed structural information, which is often confirmed by the synthesis of the impurity standard. researchgate.net
Several process-related impurities of Citalopram have been identified and characterized. These include starting materials, intermediates such as Citalopram diol, and by-products from side reactions like Citalopram amide and desmethylcitalopram (B1219260). researchgate.netgoogleapis.com While the term "Citalopram alcohol" is not a standard nomenclature for a documented impurity in the pharmacopoeias, the closely related Citalopram diol, which contains two alcohol functional groups, is a key intermediate in some synthetic routes. googleapis.com
Table 1: Commonly Reported Process-Related Impurities in Citalopram
| Impurity Name | Chemical Name |
| Citalopram diol | 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxy-1-butyl]-3-(hydroxymethyl)-benzonitrile |
| Citalopram amide | 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide |
| Desmethylcitalopram | 1-(4-fluorophenyl)-1-(3-(methylamino)propyl)-1,3-dihydroisobenzofuran-5-carbonitrile |
| Citalopram N-oxide | 1-[3-(dimethylamino) propyl]-1-(4-flurophenyl)-1, 3-dihydro-5-isobenzofuran carbonitrile N-oxide |
| Citalopram butanone | 1-[1-(3-Dimethylamino-propyl)-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzo-furan-5-yl]-ethanone |
Impurity Formation Mechanisms during Synthesis
The formation of impurities during the synthesis of Citalopram is dependent on the specific reaction conditions, reagents, and intermediates involved. Understanding these formation mechanisms is essential for optimizing the manufacturing process to minimize the levels of impurities in the final product.
One of the key intermediates in certain synthetic pathways of Citalopram is Citalopram diol , chemically known as 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxy-1-butyl]-3-(hydroxymethyl)-benzonitrile. googleapis.com This compound contains both a tertiary and a primary alcohol group. The subsequent cyclization of this diol, typically under acidic conditions, yields Citalopram. However, this step can also lead to the formation of impurities. For instance, the use of acids at higher temperatures during cyclization can generate amide and acid impurities, as well as indene (B144670) by-products. googleapis.com
Citalopram amide is another significant process-related impurity. google.com It can be formed through the hydrolysis of the nitrile group of Citalopram, a reaction that can be promoted by prolonged heating or the presence of acidic or basic conditions. googleapis.comgoogle.com The formation of the amide impurity can be a challenge during the synthesis and purification stages. google.com
The formation of other impurities, such as Citalopram butanone , has also been reported, with plausible formation mechanisms proposed based on the reaction intermediates and conditions. researchgate.net
Advanced Analytical and Spectroscopic Characterization of Citalopram
Chromatographic Methodologies for Quantitative and Qualitative Analysis.
Chromatographic techniques are fundamental in the separation and analysis of citalopram (B1669093) from complex matrices, including pharmaceutical formulations and biological fluids.
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of citalopram. pharmaresearchlibrary.orgresearchgate.netresearchgate.netijpar.com Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated for the estimation of citalopram in tablet dosage forms. pharmaresearchlibrary.orgresearchgate.net A typical RP-HPLC method might utilize a C18 column, such as an Agilent Eclipse XDB C18 (150 x 4.6 mm, 5 µm), with a mobile phase consisting of a buffer and an organic modifier. pharmaresearchlibrary.orgresearchgate.net For instance, a mobile phase of acetate (B1210297) buffer (pH 4.5) and acetonitrile (B52724) in a 65:35 v/v ratio at a flow rate of 1.0 mL/min has been successfully employed. pharmaresearchlibrary.orgresearchgate.net Detection is often carried out using a UV detector at a wavelength of 240 nm. pharmaresearchlibrary.orgresearchgate.net
Method validation is a critical aspect, ensuring the reliability of the analytical procedure. Key validation parameters include linearity, precision, accuracy, specificity, robustness, and the limits of detection (LOD) and quantification (LOQ). pharmaresearchlibrary.orgresearchgate.netresearchgate.net Linearity is typically established over a specific concentration range, with correlation coefficients (r²) close to 0.999 indicating a strong linear relationship. pharmaresearchlibrary.orgresearchgate.net Accuracy is often assessed through recovery studies, with values between 98.65% and 101.72% being acceptable. pharmaresearchlibrary.orgresearchgate.net The precision of the method is evaluated by determining the relative standard deviation (RSD) for intraday and interday assays, which should generally be less than 2%. ijpar.com Forced degradation studies are also conducted to demonstrate the stability-indicating capability of the method, ensuring that citalopram can be effectively separated from its degradation products. pharmaresearchlibrary.orgresearchgate.net
Table 1: Example of HPLC Method Parameters for Citalopram Analysis
| Parameter | Condition |
|---|---|
| Column | Agilent Eclipse XDB C18 (150 x 4.6 mm, 5 µm) pharmaresearchlibrary.orgresearchgate.net |
| Mobile Phase | Acetate buffer (pH 4.5) : Acetonitrile (65:35 v/v) pharmaresearchlibrary.orgresearchgate.net |
| Flow Rate | 1.0 mL/min pharmaresearchlibrary.orgresearchgate.net |
| Detection | UV at 240 nm pharmaresearchlibrary.orgresearchgate.net |
| Retention Time | 3.727 minutes pharmaresearchlibrary.orgresearchgate.net |
| Linearity Range | 25-150 µg/mL pharmaresearchlibrary.orgresearchgate.net |
| LOD | 1.125 µg/mL pharmaresearchlibrary.orgresearchgate.net |
| LOQ | 3.375 µg/mL pharmaresearchlibrary.orgresearchgate.net |
Citalopram is a racemic mixture, meaning it consists of two enantiomers, S-(+)-citalopram and R-(-)-citalopram, with the S-enantiomer being the pharmacologically active form. diva-portal.org Therefore, enantioselective chromatographic methods are crucial for determining the enantiomeric purity of citalopram in bulk drugs and pharmaceutical formulations. nih.govresearchgate.net These methods can separate and quantify the individual enantiomers of citalopram and its metabolites, such as N-desmethylcitalopram and N,N-didesmethylcitalopram. diva-portal.orgresearchgate.net
Chiral stationary phases (CSPs) are central to enantioselective separations. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used. researchgate.netmdpi.com For example, a Chiralcel OD-H column (250 mm x 4.6 mm, 5 µm) with a mobile phase of n-hexane:2-propanol:triethylamine (B128534) (95:05:0.1 v/v/v) has been shown to achieve baseline separation of citalopram enantiomers. nih.gov The use of a polarimetric detector in series with a UV detector allows for the identification and quantification of the enantiomers. nih.gov
Capillary electrophoresis (CE) is another powerful technique for the enantioselective separation of citalopram and its metabolites. researchgate.netmdpi.com Chiral selectors, such as cyclodextrins (e.g., beta-cyclodextrin (B164692) sulfate), are added to the background electrolyte to facilitate the separation of the enantiomers. researchgate.net
Table 2: Example of Enantioselective HPLC Method for Citalopram
| Parameter | Condition |
|---|---|
| Column | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | n-hexane : 2-propanol : triethylamine (95:05:0.1 v/v/v) nih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Temperature | 25 °C nih.gov |
| Detection | UV at 240 nm and Polarimetric detector nih.gov |
| Resolution | ≥ 3.0 nih.gov |
High-Performance Liquid Chromatography (HPLC) Development and Validation.
Mass Spectrometric Approaches to Structural Elucidation.
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of citalopram and its related compounds. It provides information on the molecular weight and fragmentation patterns of the analytes.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of pharmaceutical compounds like citalopram. wikipedia.org It typically produces protonated molecules, [M+H]+, with minimal fragmentation. wikipedia.orgnih.gov When coupled with tandem mass spectrometry (MS/MS), ESI can provide detailed structural information through the fragmentation of selected precursor ions. nih.gov This is particularly useful for identifying impurities and degradation products. researchgate.netresearchgate.net
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. mdpi.com This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. mdpi.com
A liquid chromatography-mass spectrometry (LC-MS) method using ESI has been developed for the simultaneous determination of citalopram and other antidepressants in human plasma. nih.govnih.gov Such methods often employ a selected ion recording (SIR) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity. nih.gov
Hybrid mass spectrometers, such as the Quadrupole Time-of-Flight (Q-TOF) and ion trap instruments, offer unique capabilities for the analysis of citalopram. nih.govresearchgate.netshimadzu.com A Q-TOF mass spectrometer combines a quadrupole mass filter with a time-of-flight mass analyzer, providing high resolution, accurate mass measurements, and the ability to perform MS/MS experiments. nih.govresearchgate.netshimadzu.com This makes it a powerful tool for the identification of unknown impurities and metabolites. researchgate.netresearchgate.netuantwerpen.be
An ion trap mass analyzer can perform sequential product ion fragmentation experiments (MSn), which are valuable for elucidating complex fragmentation pathways of the [M+H]+ ions of citalopram and its related substances. nih.govresearchgate.netmiami.edu The fragmentation patterns can reveal characteristic losses of functional groups, such as amines and phenols, providing key structural information. nih.govresearchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS/MS) and High-Resolution Mass Spectrometry (HRMS).
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Confirmation.
While mass spectrometry provides information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer complementary data for unambiguous structural confirmation. researchgate.netmiami.eduthermofisher.com
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.comrssl.com The resulting IR spectrum shows characteristic absorption bands corresponding to specific molecular vibrations, which can confirm the presence of functional groups like amines, nitriles, and aromatic rings in the citalopram molecule. researchgate.netmiami.edu
Together, HPLC, MS, NMR, and IR spectroscopy provide a comprehensive analytical toolkit for the thorough characterization of citalopram, ensuring its quality and purity. researchgate.netresearchgate.netmiami.edu
Neuroimaging Techniques in Citalopram Research
Neuroimaging techniques have become indispensable tools for elucidating the in vivo action of psychotropic compounds like citalopram. These methods allow for the non-invasive study of drug-receptor interactions, neurochemical changes, and functional brain responses, providing critical insights into citalopram's mechanism of action.
Positron Emission Tomography (PET) Studies on Receptor Availability
Positron Emission Tomography (PET) is a powerful functional imaging technique that enables the quantification of receptor density and occupancy in the living brain. oup.com By using radiolabeled molecules (radioligands) that bind to specific targets, PET studies have been instrumental in understanding how citalopram interacts with the serotonin (B10506) transporter (5-HTT).
Several PET studies have utilized the radioligand [¹¹C]DASB to measure the proportion of 5-HTT sites blocked by citalopram. In a study involving depressed patients, treatment with citalopram resulted in a significant decrease in striatal 5-HTT binding potential. pharmgkb.orgcapes.gov.br For patients treated with 20 mg/day of citalopram, the mean 5-HTT occupancy was found to be approximately 77-80%. pharmgkb.orgcapes.gov.brpsychiatryonline.org This high level of receptor occupancy is believed to be necessary for some of the therapeutic effects of the drug. pharmgkb.orgpsychiatryonline.org The reduction in [¹¹C]DASB binding is attributed to the competition for binding sites between the radioligand and citalopram. psychiatryonline.org
Beyond the serotonin transporter, PET imaging with the radiotracer [¹¹C]-raclopride has been employed to investigate the downstream effects of citalopram on other neurotransmitter systems. nih.govresearchgate.net Research has shown that intravenous administration of citalopram can lead to a modest, yet significant, decrease in striatal dopamine (B1211576) D2 receptor availability (around 5%). nih.govresearchgate.net This finding suggests that increasing serotonin levels with citalopram may, in turn, lead to an increase in endogenous dopamine concentrations, which then compete with [¹¹C]-raclopride for D2 receptor binding sites. nih.gov
Furthermore, combined PET and functional magnetic resonance imaging (fMRI) studies have explored the effects of citalopram on emotional processing and its relationship with 5-HT1A receptor availability. roehampton.ac.ukresearchgate.net Using the radioligand [¹¹C]CUMI-101, researchers have investigated the availability of 5-HT1A receptors in the dorsal raphe nucleus (DRN) and its correlation with amygdala reactivity following citalopram administration. roehampton.ac.ukresearchgate.netucl.ac.uk
Table 1: Summary of Citalopram PET Study Findings
| Radioligand | Target Receptor | Key Finding | Reference |
| [¹¹C]DASB | Serotonin Transporter (5-HTT) | Treatment with 20 mg/day of citalopram resulted in a mean 5-HTT occupancy of 77%. pharmgkb.orgcapes.gov.br | pharmgkb.orgcapes.gov.brresearchgate.net |
| [¹¹C]-raclopride | Dopamine D2 Receptor | Intravenous citalopram produced a modest (~5%) reduction in striatal D2 receptor availability. nih.govresearchgate.net | nih.govresearchgate.net |
| [¹¹C]MADAM | Serotonin Transporter (5-HTT) | Used to compare the in vivo 5-HTT occupancy of R,S-citalopram and S-citalopram. oup.com | oup.com |
| [¹¹C]CUMI-101 | 5-HT1A Receptor | Used to quantify dorsal raphe nucleus 5-HT1A availability and its link to amygdala reactivity. roehampton.ac.ukresearchgate.net | roehampton.ac.ukresearchgate.net |
Autoradiography in Brain Tissue Analysis
Autoradiography is a technique used to visualize the distribution of a radioactive substance in a tissue section. In citalopram research, it is primarily used with tritiated citalopram ([³H]citalopram) to map and quantify the density of serotonin transporter (SERT) binding sites in post-mortem brain tissue. psychiatryonline.orgnih.govrevvity.com
Whole-hemisphere autoradiography with [³H]citalopram has provided detailed maps of SERT distribution in the human brain. psychiatryonline.org These studies have identified a particularly high density of serotonin transporters in the perigenual anterior cingulate cortex, a region involved in the regulation of emotions. psychiatryonline.org High levels of [³H]citalopram binding are also observed in the raphe nuclei, amygdala, thalamus, and caudate. psychiatryonline.org
Autoradiography has been instrumental in comparing SERT densities in different populations. For instance, studies have reported a significantly lower density of [³H]citalopram binding sites in the perigenual anterior cingulate cortex of alcoholic subjects compared to nonalcoholic controls. psychiatryonline.org Similar research has been conducted on post-mortem brain tissues from patients with Parkinson's disease and progressive supranuclear palsy, revealing differential effects on serotonergic terminals in the basal ganglia and cerebral cortex. nih.gov
The technique has also been applied to animal models. In rats, in vivo autoradiography of [N-methyl-³H]citalopram shows a regional localization that correlates with the known distribution of 5-HT re-uptake sites. capes.gov.br In the lurcher mutant mouse, a model for cerebellar degeneration, [³H]citalopram autoradiography has revealed changes in SERT binding in the cerebellum and other functionally related motor structures. nih.gov The specific binding of other radiotracers, such as [¹⁸F]FMe-McN, has been shown to correlate well with the regional brain binding of [³H]citalopram, validating its use as a standard for SERT density. nih.gov
Table 2: Regional [³H]Citalopram Binding Density Findings from Autoradiography
| Brain Region | Finding | Subject Group | Reference |
| Perigenual Anterior Cingulate Cortex | Highest SERT density in the cerebral cortex. psychiatryonline.org | Human | psychiatryonline.org |
| Perigenual Anterior Cingulate Cortex | Substantially sparser SERT density (up to 35% less). psychiatryonline.org | Alcoholic Subjects | psychiatryonline.org |
| Basal Ganglia | Significantly reduced [³H]citalopram binding sites. nih.gov | Parkinson's Disease Patients | nih.gov |
| Head of Caudate Nucleus | Reduced [³H]citalopram binding sites. nih.gov | Progressive Supranuclear Palsy Patients | nih.gov |
| Posterior Insula & Posterior Cingulate Cortex | Lower [³H]citalopram binding. drugsandalcohol.ieoup.com | Alcoholic Subjects | drugsandalcohol.ieoup.com |
Electrochemical and Other Advanced Analytical Techniques
Beyond neuroimaging, a variety of advanced analytical techniques are employed for the detection and quantification of citalopram in different matrices, such as pharmaceutical formulations and biological samples. researchgate.netnih.gov These methods are crucial for quality control, pharmacokinetic studies, and environmental monitoring.
Electrochemical methods have emerged as a sensitive and cost-effective alternative to traditional chromatographic techniques. mdpi.com Techniques like differential pulse voltammetry (DPV) and square-wave adsorptive-stripping voltammetry (SWAdSV) have been developed for citalopram determination. researchgate.nettandfonline.com These methods are based on the electrochemical oxidation or reduction of the citalopram molecule at an electrode surface. researchgate.nettandfonline.comresearchgate.net For example, using a glassy carbon electrode (GCE), citalopram undergoes an irreversible, two-electron oxidation process. researchgate.net The performance of these sensors can be enhanced by modifying the electrode with nanocomposites, such as those incorporating metal-organic frameworks (JUK-2), multi-walled carbon nanotubes (MWCNTs), and gold nanoparticles (AuNPs). scilit.com
High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of citalopram and its metabolites, desmethylcitalopram (B1219260) (DCIT) and didesmethylcitalopram (DDCIT). nih.govdiva-portal.orgsciensage.info HPLC can be coupled with various detectors, including UV, fluorescence, and mass spectrometry (MS), offering high selectivity and sensitivity. nih.gov Given that citalopram is a racemic compound and its S-enantiomer is primarily responsible for its pharmacological activity, chiral separation methods are particularly important. diva-portal.org Chiral HPLC methods, often using columns like Chiralcel OD-H, have been developed to separate and quantify the individual enantiomers of citalopram and its metabolites in biological fluids. diva-portal.orgresearchgate.net
Other advanced techniques reviewed for citalopram analysis include capillary electrophoresis and gas chromatography-mass spectrometry (GC-MS). nih.gov
Table 3: Performance of Selected Advanced Analytical Techniques for Citalopram
| Technique | Electrode/Column | Linear Range | Limit of Detection (LOD) | Reference |
| Differential Pulse Voltammetry (DPV) | Glassy Carbon Electrode (GCE) | 0.05–10 µmol L⁻¹ & 10–115 µmol L⁻¹ | 0.036 µmol L⁻¹ | researchgate.net |
| Square-Wave Adsorptive Stripping Voltammetry (SWAdSV) | Hanging Mercury Drop Electrode | 1.0×10⁻⁷–2.0×10⁻⁶ mol L⁻¹ | 5×10⁻⁸ mol L⁻¹ | tandfonline.com |
| Staircase Voltammetry (SCV) | JUK-2-MWCNTs-AuNPs/GCE | 0.05–1.0, 1.0–10.0 & 15.0–115.0 μmol L⁻¹ | 0.011 μmol L⁻¹ | scilit.com |
| High-Performance Thin-Layer Chromatography (HPTLC) | Silica gel 60F-254 | 2-12 mcg/spot | Not specified | sciensage.info |
| Reversed Phase HPLC (Chiral) | Hedera ODS-2 C18 | Not specified | 0.070 µg/mL (R-CIT), 0.076 µg/mL (S-CIT) | researchgate.net |
Emerging Research Frontiers in Citalopram Ethanol Studies
Future Directions in Understanding Neurobiological Underpinnings
The combined use of citalopram (B1669093) and ethanol (B145695) can lead to complex and sometimes unpredictable effects on the brain. Future research is poised to unravel these intricate neurobiological mechanisms, with a focus on neurotransmitter systems, neuroinflammation, and neurogenesis.
A primary area of investigation involves the brain's delicate balance of neurotransmitters. While citalopram is known to selectively inhibit the reuptake of serotonin (B10506), thereby increasing its availability in the synapse, ethanol exerts broad effects on multiple neurotransmitter systems, including GABA, glutamate, and dopamine (B1211576). drugbank.comresearchgate.netacs.org An acute infusion of citalopram has been shown to decrease cue-induced alcohol craving in alcohol-dependent individuals. sciensage.infooup.com Interestingly, this effect did not appear to be directly linked to changes in striatal dopamine levels, suggesting a more complex mechanism is at play. google.com Future studies are expected to further probe the role of thalamic dopamine signaling, which has been correlated with alcohol craving and may be a key, yet understudied, player in the interaction between citalopram and ethanol. sciensage.infooup.comresearchgate.net Moreover, understanding the long-term neuroadaptive responses to chronic co-exposure is critical, as studies indicate that chronic citalopram administration can lead to a sustained suppression of serotonin synthesis. plos.org
Neuroinflammation is another critical frontier. Both chronic alcohol consumption and depression are linked to inflammatory processes in the brain. mdpi.comresearchgate.net Ethanol can trigger neuroinflammatory responses by activating microglia and astrocytes and promoting the release of pro-inflammatory cytokines like TNF-α and various interleukins. mdpi.comjci.orgfrontiersin.org Some research suggests that certain SSRIs may possess anti-inflammatory properties, potentially by modulating microglial activation. acs.org However, the effects can be complex and vary between different SSRIs. acs.org Future research will likely focus on dissecting the specific effects of citalopram in the context of ethanol-induced neuroinflammation. This includes investigating the modulation of key signaling pathways, such as those involving Toll-like receptors (TLRs), which are implicated in the inflammatory response to both alcohol and opioids. jci.org
The process of adult hippocampal neurogenesis—the birth of new neurons in the hippocampus—is another key area of interest. This process is known to be impaired by chronic stress and alcohol consumption, and is thought to be stimulated by antidepressants. diva-portal.orgrsc.org Studies have shown that citalopram can enhance neurogenesis, which may contribute to its therapeutic effects. researchgate.net Conversely, ethanol has a well-documented inhibitory effect on the proliferation and survival of new neurons. rsc.org A crucial future direction will be to investigate how the concurrent administration of citalopram and ethanol impacts the delicate process of neurogenesis and its downstream effects on mood and cognition.
Methodological Advancements in Citalopram Research
Progress in understanding the citalopram-ethanol interaction is intrinsically linked to the development of more sophisticated research tools. Recent years have seen significant methodological advancements in analytical detection, in vivo modeling, and brain imaging.
The accurate measurement of citalopram and its metabolites in biological samples is fundamental. Researchers have developed a host of advanced analytical techniques for this purpose. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are mainstays for the quantitative analysis of citalopram in plasma and other biological matrices. sciensage.inforesearchgate.net To enhance sensitivity and simplify sample preparation, novel extraction procedures like solid-phase microextraction and automated online extraction have been developed. researchgate.net Furthermore, the rise of electrochemical sensors, including those utilizing carbon-based nanomaterials, offers a promising avenue for rapid, low-cost, and highly sensitive detection of citalopram. mdpi.comnih.gov Since citalopram is a racemic mixture, with the S-enantiomer (escitalopram) being primarily responsible for its therapeutic effect, chiral separation techniques are crucial for distinguishing between the enantiomers and understanding their individual pharmacokinetics. diva-portal.orgnih.gov
| Technique | Abbreviation | Primary Application | Key Advantages | Reference |
|---|---|---|---|---|
| High-Performance Liquid Chromatography | HPLC | Routine therapeutic drug monitoring and separation of citalopram and its metabolites. | Robust, well-established, can be coupled with various detectors. | sciensage.inforesearchgate.net |
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Highly sensitive and specific quantification in complex biological samples (e.g., plasma). | High specificity and sensitivity, allows for simultaneous analysis of multiple compounds. | sciensage.inforesearchgate.net |
| Electrochemical Sensors | - | Rapid and sensitive detection in pharmaceutical and clinical samples. | Low cost, simplicity, rapid response, potential for miniaturization. | mdpi.comnih.gov |
| Chiral Chromatography | - | Separation of citalopram's enantiomers (S- and R-citalopram). | Allows for stereoselective analysis to understand the activity of individual isomers. | researchgate.netdiva-portal.org |
In vivo models are essential for studying the behavioral and neurobiological effects of drug interactions. The zebrafish has emerged as a powerful model organism for high-throughput behavioral pharmacology studies. nih.gov The use of robotics-based experimental paradigms combined with automated three-dimensional tracking allows for detailed analysis of complex behaviors, such as anxiety and conditioned place aversion, following citalopram administration. nih.gov These models offer a scalable platform to screen for the effects of citalopram and its interaction with substances like ethanol.
Advanced neuroimaging techniques are providing unprecedented insights into how citalopram affects the human and animal brain. Pharmacological magnetic resonance imaging (phMRI), which measures changes in blood-oxygen-level-dependent (BOLD) contrast, can map the regional brain activation patterns following a citalopram challenge. researchgate.netresearchgate.net This allows researchers to visualize the drug's sites of action in the central nervous system non-invasively. researchgate.net Another cutting-edge technique is surface-enhanced Raman scattering (SERS), which has been used to directly visualize an analog of citalopram in brain tissue at high resolution, offering a new way to study drug distribution. jci.org These imaging advancements will be invaluable for future studies examining how ethanol alters citalopram's pharmacodynamic effects in specific brain circuits.
Novel Synthetic Strategies and Impurity Control
The efficiency, safety, and purity of a pharmaceutical compound are heavily dependent on its chemical synthesis. The field of organic chemistry is continuously evolving, leading to novel synthetic routes for citalopram and its active enantiomer, escitalopram (B1671245), as well as more stringent methods for impurity control.
| Synthetic Strategy | Target Compound | Description | Key Advantage | Reference |
|---|---|---|---|---|
| One-Pot Grignard Reaction | Citalopram | Involves two consecutive Grignard reactions to form the citalopram diol intermediate in situ. | Improved overall yield and simplified workup process. | acs.orgfigshare.com |
| Palladium-Catalyzed Heteroallylation | Citalopram | A difunctionalization of unactivated alkenes with tethered nucleophiles to rapidly form the heterocyclic core. | Provides rapid access to the molecular structure under mild conditions. | rsc.org |
| Asymmetric Phase-Transfer Catalysis | Escitalopram | An arylogous Michael addition to a chiral alkenoyl oxazolidinone to create the correct stereochemistry. | Achieves high diastereoselectivity without requiring anhydrous conditions. | researchgate.net |
| Lithiation–Borylation Reaction | Escitalopram | Asymmetric synthesis using a key lithiation–borylation reaction to form a tertiary alcohol intermediate with high enantiomeric purity. | Tolerates various functional groups, enabling a concise synthesis. | researchgate.net |
Controlling impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. conicet.gov.arijbpas.comijprajournal.com Impurities can arise from starting materials, by-products of side reactions, or degradation of the drug substance. conicet.gov.arijbpas.com The process development for citalopram and escitalopram involves creating robust control strategies to handle unstable intermediates and minimize the formation of potential impurities. figshare.comgoogle.com Researchers have recently isolated and characterized novel process-related impurities in escitalopram oxalate, and by understanding their formation, they were able to improve the yield and purity of the bulk drug. acs.org Regulatory bodies like the European Pharmacopoeia provide stringent guidelines for impurity levels, and manufacturers use a range of analytical techniques, including LC-MS and NMR, for impurity profiling and control. conicet.gov.argeneesmiddeleninformatiebank.nl Future work will continue to focus on developing even cleaner synthetic pathways and more sensitive analytical methods to ensure the highest possible purity for citalopram-based medications.
Q & A
Q. What experimental designs are commonly used to study citalopram's effects on alcohol consumption in clinical trials?
Randomized, double-blind, placebo-controlled trials (RCTs) are the gold standard. For example, studies often administer citalopram (e.g., 20–40 mg/day) to alcohol-dependent participants and measure outcomes like craving reduction, alcohol intake, or relapse rates using validated scales (e.g., Hamilton Rating Scale for Depression) . Control groups receive placebo, and outcomes are assessed via breathalyzers, self-report diaries, or biomarker analysis (e.g., blood alcohol concentration protocols per standardized guidelines) .
Q. How do researchers address confounding variables like comorbid depression in citalopram-alcohol studies?
Inclusion/exclusion criteria are critical. Studies often exclude participants with untreated major depression or use stratification to separate subgroups. For instance, Naranjo et al. (1992) controlled for baseline depression severity using the Montgomery-Åsberg Depression Rating Scale (MADRS), ensuring observed effects were specific to alcohol consumption .
Q. What validated tools measure alcohol craving and consumption in citalopram trials?
Tools include:
- Cue-induced craving assessments : Participants are exposed to alcohol-related stimuli, and craving intensity is rated on visual analog scales (VAS) .
- Timeline Follow-Back (TLFB) : Retrospective self-reporting of daily alcohol intake .
- Biochemical markers : Ethyl glucuronide (EtG) in urine or hair for long-term consumption validation .
Advanced Research Questions
Q. How do genetic polymorphisms (e.g., DRD2 A2/A2) influence citalopram's efficacy in reducing alcohol intake?
Pharmacogenomic studies genotype participants to identify responders. Eriksson et al. (2001) linked the DRD2 A2/A2 genotype to greater citalopram responsiveness, using PCR-based genotyping and stratified analysis to isolate genetic effects on alcohol reduction outcomes . Advanced designs incorporate genome-wide association studies (GWAS) to explore broader gene-drug interactions.
Q. What neuroimaging methodologies elucidate citalopram's impact on alcohol-related dopamine signaling?
Positron emission tomography (PET) with radioligands like [18F]-fallypride quantifies dopamine D2/3 receptor availability. Smith et al. (2009) used PET to show that intravenous citalopram (40 mg) reduces striatal dopamine binding potential, correlating with decreased cue-induced craving in alcohol-dependent individuals . Functional MRI (fMRI) further maps prefrontal cortex activity during craving suppression.
Q. How do temporal factors (e.g., trimester-specific exposure) modify citalopram-alcohol interactions in observational studies?
Data mining techniques, such as sequence pattern analysis, identify time-dependent risks. Yu et al. (2007) applied temporal association rule mining to EHR data, revealing that citalopram exposure combined with alcohol in specific pregnancy trimesters significantly increased preterm labor risk—a finding undetectable via traditional regression .
Methodological and Contradictory Data Analysis
Q. How should researchers reconcile contradictory findings on citalopram's efficacy (e.g., reduced craving vs. poorer drinking outcomes)?
Meta-analyses (e.g., Bayesian frameworks) assess heterogeneity. Charney et al. (2015) reported poorer outcomes with citalopram, while Naranjo et al. (1992) noted reduced consumption. Discrepancies arise from differences in dosing (chronic vs. acute), participant profiles (e.g., genotype, dependence severity), and outcome measures (subjective craving vs. objective intake) . Sensitivity analysis and subgroup stratification are recommended.
Q. What statistical methods address high dropout rates in longitudinal citalopram-alcohol trials?
Intention-to-treat (ITT) analysis with multiple imputation handles missing data. Kenna et al. (2009) used mixed-effects models to account for attrition, while survival analysis (e.g., Cox regression) modeled time-to-relapse events .
Ethical and Technical Considerations
Q. How are ethical challenges (e.g., relapse risk) managed in citalopram-alcohol trials?
Protocols require IRB approval, including safety monitoring for withdrawal symptoms (e.g., Clinical Institute Withdrawal Assessment for Alcohol [CIWA] scores) and informed consent highlighting potential relapse . Studies often provide post-trial counseling or referral to addiction services.
Q. What quality control measures ensure reliable blood alcohol concentration (BAC) data in citalopram studies?
Laboratories follow ISO 15189 standards:
- Dual-method validation : Gas chromatography with flame ionization detection (GC-FID) and enzymatic assays (ADH) .
- Control samples : Include certified reference materials (CRMs) and blanks to calibrate instruments .
- Blind reanalysis : A subset of samples is re-tested to confirm reproducibility.
Emerging Research Directions
Q. Can machine learning improve prediction of citalopram responders among alcohol-dependent populations?
Yes. Supervised learning models (e.g., random forests) integrate multi-omics data (genetic, neuroimaging, behavioral) to predict treatment response. Preliminary studies use SHapley Additive exPlanations (SHAP) values to interpret feature importance, such as serotonin transporter (SERT) binding affinity .
Q. How do citalopram-alcohol interactions vary across diverse populations (e.g., sex, ethnicity)?
Sex-stratified analysis is critical. Naranjo et al. (2000) found men exhibited greater citalopram-induced reductions in alcohol liking, possibly due to sex differences in 5-HT receptor density . Large-scale cohorts (e.g., All of Us Program) are exploring ethnic variations in pharmacokinetics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
